molecular formula C8H13N B11924379 4-Azadispiro[2.1.2.2]nonane CAS No. 288102-17-0

4-Azadispiro[2.1.2.2]nonane

Cat. No.: B11924379
CAS No.: 288102-17-0
M. Wt: 123.20 g/mol
InChI Key: XFAOMSPSJSYPQK-UHFFFAOYSA-N
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Description

4-Azadispiro[2.1.2.2]nonane is a unique chemical compound characterized by its distinctive spirocyclic structure. The compound consists of a nitrogen atom integrated into a bicyclic framework, forming a spiro linkage between two cyclopropane rings and a pyrrolidine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azadispiro[2.1.2.2]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihaloalkane, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for 4-Azadispiro[212This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Azadispiro[2.1.2.2]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Azadispiro[2.1.2.2]nonane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Azadispiro[2.1.2.2]nonane is largely dependent on its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar structural motif but different functional groups.

    Spiro[2.2]pentane: A simpler spirocyclic compound with only carbon atoms in the rings.

Uniqueness: 4-Azadispiro[2.1.2.2]nonane is unique due to the presence of a nitrogen atom in its spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to purely carbon-based spirocyclic compounds .

Properties

CAS No.

288102-17-0

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

4-azadispiro[2.1.25.23]nonane

InChI

InChI=1S/C8H13N/c1-2-7(1)5-6-8(9-7)3-4-8/h9H,1-6H2

InChI Key

XFAOMSPSJSYPQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)NC13CC3

Origin of Product

United States

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